molecular formula C13H30ClN B13835099 Isopentyl(1,5-dimethylhexyl)ammonium chloride CAS No. 5964-56-7

Isopentyl(1,5-dimethylhexyl)ammonium chloride

Cat. No.: B13835099
CAS No.: 5964-56-7
M. Wt: 235.84 g/mol
InChI Key: LOUVMIYRBQFBQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopentyl (1,5-dimethylhexyl)ammonium chloride typically involves the reaction of isopentylamine with 1,5-dimethylhexyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of isopentyl (1,5-dimethylhexyl)ammonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Isopentyl (1,5-dimethylhexyl)ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

Scientific Research Applications

Isopentyl (1,5-dimethylhexyl)ammonium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of isopentyl (1,5-dimethylhexyl)ammonium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit leucine aminotransferase by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site . This inhibition can lead to various biochemical effects, depending on the pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Octamylamine hydrochloride
  • 6-methyl-N-(3-methylbutyl)heptan-2-amine hydrochloride

Uniqueness

Isopentyl (1,5-dimethylhexyl)ammonium chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

5964-56-7

Molecular Formula

C13H30ClN

Molecular Weight

235.84 g/mol

IUPAC Name

6-methyl-N-(3-methylbutyl)heptan-2-amine;hydrochloride

InChI

InChI=1S/C13H29N.ClH/c1-11(2)7-6-8-13(5)14-10-9-12(3)4;/h11-14H,6-10H2,1-5H3;1H

InChI Key

LOUVMIYRBQFBQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NCCC(C)C.Cl

Origin of Product

United States

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